molecular formula C17H22BrN3O B12170931 2-(4-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide

2-(4-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide

Cat. No.: B12170931
M. Wt: 364.3 g/mol
InChI Key: DYNFZOZMZLWXOM-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield 4-bromoindole.

    Acylation: The 4-bromoindole is then acylated with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine to form 2-(4-bromo-1H-indol-1-yl)acetamide.

    N-Alkylation: The final step involves the N-alkylation of the acetamide with 1-ethyl-2-pyrrolidinecarboxaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole ring and the acetamide moiety.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Products with different substituents on the indole ring.

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the acetamide moiety.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-(4-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, leading to modulation of their activity. The compound may exert its effects through binding to these targets, altering their conformation, and influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-bromo-1H-indol-1-yl)propanoate
  • 4-bromo-1-[(2S)-tetrahydropyran-2-yl]indazole

Uniqueness

2-(4-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide is unique due to its specific substitution pattern on the indole ring and the presence of the N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H22BrN3O

Molecular Weight

364.3 g/mol

IUPAC Name

2-(4-bromoindol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide

InChI

InChI=1S/C17H22BrN3O/c1-2-20-9-4-5-13(20)11-19-17(22)12-21-10-8-14-15(18)6-3-7-16(14)21/h3,6-8,10,13H,2,4-5,9,11-12H2,1H3,(H,19,22)

InChI Key

DYNFZOZMZLWXOM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)CN2C=CC3=C2C=CC=C3Br

Origin of Product

United States

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